1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Physicochemical profiling Bioisosterism Drug-likeness

1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 1856741-01-9) is a heterobifunctional building block comprising a 1,2,3-triazole ring N-methylated at position 1 and a pyrrolidine ring linked via an ethanone spacer. Its molecular formula is C₉H₁₄N₄O (MW 194.23 g/mol), with a topological polar surface area (TPSA) of 59.8 Ų, a computed XLogP3 of −0.2, a single hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
Cat. No. B13061717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)CC2CCCN2
InChIInChI=1S/C9H14N4O/c1-13-6-8(11-12-13)9(14)5-7-3-2-4-10-7/h6-7,10H,2-5H2,1H3
InChIKeyZNPRUXBTUPJZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 1856741-01-9) is a heterobifunctional building block comprising a 1,2,3-triazole ring N-methylated at position 1 and a pyrrolidine ring linked via an ethanone spacer . Its molecular formula is C₉H₁₄N₄O (MW 194.23 g/mol), with a topological polar surface area (TPSA) of 59.8 Ų, a computed XLogP3 of −0.2, a single hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds . The compound contains one undefined stereocenter at the pyrrolidine 2-position and is commercially supplied at ≥95% purity with long-term storage recommended in a cool, dry environment .

Why 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one Cannot Be Generically Substituted: The Triazole–Pyrrolidine–Ketone Triad


The target compound integrates three structural features—an N-methyl-1,2,3-triazole, a pyrrolidine with a free secondary amine, and a ketone linker—that collectively dictate its physicochemical and interaction profile. Substituting the 1,2,3-triazole for a pyrazole (as in CAS 1423116-99-7) alters hydrogen-bonding capacity, dipole moment, and metabolic stability, because 1,2,3-triazoles are established bioisosteres of the trans-amide bond with distinct electronic properties and resistance to hydrolytic enzymes . Replacing the ketone linker with a methylene group (as in CAS 1499832-47-1) removes a hydrogen-bond acceptor, modifies the conformational landscape, and eliminates a vector for further derivatization (e.g., oxime or hydrazone formation) . Even regioisomeric or 1,2,4-triazole variants exhibit different dipole orientations and pKa values, precluding simple interchange . These non-substitutable differences translate into divergent behavior in target engagement, solubility, permeability, and synthetic tractability, as quantified in Section 3.

Product-Specific Quantitative Differentiation Evidence for 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one vs. Closest Analogs


Physicochemical Differentiation: Triazole vs. Pyrazole Bioisostere — Lipophilicity and Polar Surface Area Comparison

The target 1,2,3-triazole compound (C₉H₁₄N₄O, MW 194.23) and its direct pyrazole analog (C₁₀H₁₅N₃O, MW 193.25, CAS 1423116-99-7) have nearly identical molecular weights but differ fundamentally in computed lipophilicity and hydrogen-bond acceptor count. The triazole-containing target has a PubChem-computed XLogP3 of −0.2 versus an estimated AlogP of approximately 1.29 for the pyrazole analog dihydrochloride salt, reflecting the additional nitrogen atom's polarity-enhancing effect . TPSA for the target is 59.8 Ų versus 90.65 Ų for the pyrazole dihydrochloride salt form (free-base TPSA not directly available but expected to differ due to the additional nitrogen) . The difference in hydrogen-bond acceptor count (target: 4 HBA; pyrazole analog free base: 3 HBA, increasing to 5 as dihydrochloride) alters solubility and permeability profiles in a manner relevant for formulation and biological assay design .

Physicochemical profiling Bioisosterism Drug-likeness Triazole vs. pyrazole

Metabolic Stability Differentiation: 1,2,3-Triazole as a Metabolically Stable Amide Bond Bioisostere vs. Pyrazole

1,4-Disubstituted 1,2,3-triazoles have been experimentally validated as metabolically stable trans-amide bond mimics, with demonstrated increases in in vivo half-life of peptides while preserving biological activity . In contrast, pyrazole rings, while also used as bioisosteres, lack the same level of documented metabolic resistance and present different cytochrome P450 interaction profiles . The 1,2,3-triazole's weak basicity (pKa of conjugate acid ≈ 1.2 for 1,2,3-triazole vs. ≈ 2.5 for pyrazole) contributes to its stability across physiological pH ranges and reduces susceptibility to protonation-dependent metabolic pathways . Although no head-to-head metabolic stability data exist for this exact compound versus its pyrazole analog, class-level evidence from amide-to-triazole substitution studies demonstrates that 1,2,3-triazoles resist hydrolytic cleavage by peptidases, a property not shared by pyrazole replacements of amide bonds .

Metabolic stability Amide bond bioisostere Peptidomimetic design Triazole vs. pyrazole

Ketone Linker vs. Methylene Linker: Impact on Hydrogen-Bond Acceptor Capacity and Conformational Pre-organization

The target compound features a ketone carbonyl (C=O) at the ethanone linker position, whereas the closest methylene-linked analog (1-Methyl-4-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole, CAS 1499832-47-1) replaces this carbonyl with a CH₂ group . This structural difference has quantifiable consequences: (i) the target compound possesses five hydrogen-bond acceptors versus four in the methylene analog, as the carbonyl oxygen provides an additional HBA site; (ii) the sp²-hybridized carbonyl carbon restricts bond rotation and pre-organizes the triazole–pyrrolidine spatial relationship, whereas the methylene analog has greater conformational flexibility ; (iii) the carbonyl group enables chemoselective derivatization strategies (e.g., reductive amination, oxime/hydrazone formation, Weinreb amide conversion) that are unavailable for the methylene analog . Computed TPSA for the target is 59.8 Ų; the methylene analog (C₈H₁₄N₄, no oxygen) is expected to have a substantially lower TPSA, consistent with the absence of the polar carbonyl .

Linker chemistry Hydrogen bonding Conformational analysis Carbonyl group

Drug-Likeness Model Score Differentiation: Triazole–Pyrrolidine Hybrids vs. Other Heterocyclic Combinations

The target compound's physicochemical parameters (MW 194.23, XLogP3 −0.2, TPSA 59.8 Ų, HBD 1, HBA 4–5, 3 rotatable bonds) place it fully within Lipinski, Veber, and lead-likeness criteria . In a systematic study of polysubstituted pyrrolidines linked to 1,2,3-triazoles, drug-likeness model score (DLS) calculations supported favorable profiles for this structural class, with experimental acid dissociation constants (pKa) determined via potentiometric titration quantifying the nitrogen atom basicity relevant for solubility and permeability predictions . The four computed dissociation constants for related triazole–pyrrolidine hybrids demonstrate that the triazole nitrogen atoms and pyrrolidine NH contribute to a multi-site ionization profile, which is absent in analogs lacking either the triazole or the free pyrrolidine amine . This balanced profile (low MW, low lipophilicity, moderate TPSA) differentiates the target from higher-MW, more lipophilic heterocyclic alternatives that may violate lead-likeness criteria and exhibit poorer developability characteristics .

Drug-likeness Lipinski rules Lead-likeness Physicochemical profiling

Modular Synthetic Accessibility via Click Chemistry: Triazole Formation Enables Rapid Analog Generation

The 1,2,3-triazole ring in the target compound is intrinsically accessible via the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), the premier click chemistry reaction that proceeds with high regioselectivity for 1,4-disubstituted triazoles under mild conditions . This modular synthetic route has been exploited to generate libraries of (pyrrolidin-2-yl)triazoles in excellent yields (89–95%) and to discover potent glycosidase inhibitors with Ki values as low as 4 nM through in situ screening . The click-derived triazole simultaneously serves as a linker, a pharmacophore, and a bioisostere—a triple role that pyrazole, methylene, or other heterocyclic replacements cannot replicate . For procurement, this translates to lower synthesis costs, shorter lead times for analog generation, and compatibility with parallel library synthesis platforms—advantages not offered by compounds requiring multi-step heterocycle construction (e.g., pyrazole analogs typically prepared via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds) .

Click chemistry CuAAC Combinatorial library synthesis Building block modularity

Chiral Pyrrolidine Stereocenter as a Vector for Target Selectivity Modulation

The target compound possesses one undefined stereocenter at the pyrrolidine 2-position, meaning the commercial product is racemic unless otherwise specified . This stereocenter is a critical determinant of biological activity in related systems: epimeric (pyrrolidin-2-yl)triazoles show drastically different glycosidase inhibition profiles depending on the absolute configuration at the pyrrolidine carbon, with some epimers achieving low-μM IC₅₀ values while others are inactive . In organocatalytic applications, the enantiopure (S)- or (R)-pyrrolidine configuration dictates the sense and magnitude of enantioselectivity in Michael additions, with enantiomeric excesses exceeding 90% ee reported for chiral pyrrolidine–triazole catalysts . In contrast, the pyrazole analog (CAS 1423116-99-7) is also racemic at the pyrrolidine 2-position, but the triazole compound's additional nitrogen coordination capacity and distinct electronic profile may amplify the stereochemical impact on target engagement relative to the pyrazole comparator .

Stereochemistry Chiral resolution Enantioselectivity Pyrrolidine conformation

High-Value Application Scenarios for 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one Based on Evidence-Driven Differentiation


Fragment-Based Drug Discovery (FBDD) Starting Point for Kinase or Protease Inhibitor Programs

With a molecular weight of 194.23 Da, XLogP3 of −0.2, and TPSA of 59.8 Ų, the target compound satisfies all fragment-likeness criteria (MW < 250, LogP < 3, HBD ≤ 3, HBA ≤ 6) . Its low lipophilicity relative to the pyrazole analog (ΔXLogP3 ≈ −1.5) predicts higher aqueous solubility, facilitating fragment screening at biochemically relevant concentrations without DMSO-related artifacts. The ketone carbonyl and triazole nitrogens provide multiple vectors for structure-guided fragment growing, while the pyrrolidine NH serves as a synthetic handle for parallel derivatization. The documented class-level metabolic stability of 1,2,3-triazole bioisosteres reduces the risk of identifying fragments that cannot be progressed due to rapid clearance .

Click Chemistry-Enabled Combinatorial Library Synthesis for Glycosidase or Protease Inhibitor Discovery

The 1,2,3-triazole ring, being the product of CuAAC click chemistry, enables the target compound to serve as a common intermediate for rapid, parallel synthesis of diverse analog libraries . This has been demonstrated successfully in the discovery of (pyrrolidin-2-yl)triazole-based α-fucosidase inhibitors with Ki values as low as 4 nM and β-glucosidase/α-galactosidase inhibitors in the low-μM range . The modular nature of CuAAC means that varying the alkyne or azide component allows systematic exploration of substituent effects on potency and selectivity without altering the core pyrrolidine–ketone–triazole scaffold, a synthetic efficiency advantage not shared by pyrazole-based comparators that require de novo heterocycle construction for each analog .

Asymmetric Organocatalyst Development Leveraging the Triazole–Pyrrolidine Synergy

Chiral pyrrolidine–triazole conjugates have been established as highly efficient organocatalysts for enantioselective C–C bond-forming reactions, including Michael additions of ketones to nitroalkenes with yields up to 99% and enantiomeric excesses exceeding 90% ee . The 1,2,3-triazole ring in these systems plays a dual role: it serves as a rigid linker that positions the chiral pyrrolidine in a defined orientation and contributes electronic effects (dipole moment, hydrogen-bonding capacity) that enhance catalytic activity and stereoselectivity . The target compound's ketone carbonyl and free pyrrolidine NH offer orthogonal functionalization sites for immobilization on solid supports, enabling the development of recyclable heterogeneous catalysts—an application demonstrated for silica-supported pyrrolidine–triazole catalysts that retain activity over four reuse cycles without significant loss . This dual-use potential (homogeneous and heterogeneous catalysis) is not readily achievable with pyrazole or methylene-linked analogs.

Peptidomimetic Design Using the 1,2,3-Triazole as a Metabolically Stable Amide Bond Replacement

The 1,4-disubstituted 1,2,3-triazole is a validated trans-amide bond bioisostere, matching the amide in size, planarity, hydrogen-bonding properties, and dipole moment while resisting enzymatic hydrolysis . The target compound's ketone group adjacent to the triazole creates a unique 'amide-mimetic' diad (triazole + carbonyl) that can serve as a scaffold for designing protease-resistant peptide analogs or peptidomimetic inhibitors . This is supported by literature demonstrating that triazole-for-amide substitution in peptide sequences increases in vivo half-life while preserving target binding affinity . The pyrrolidine ring simultaneously mimics the proline residue—a common feature in bioactive peptides and peptidomimetics—making this compound a privileged intermediate for developing metabolically stabilized therapeutic candidates targeting proteases, GPCRs, or protein–protein interactions.

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